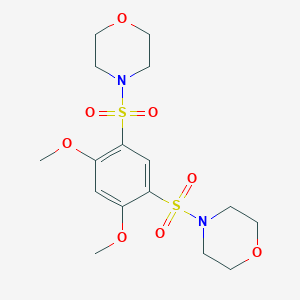![molecular formula C13H9BrClNO3 B275735 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. In
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. It can also undergo reduction reactions to form the corresponding aniline derivative.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene in lab experiments include its high reactivity, versatility, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene. These include:
1. Further studies on its mechanism of action and its potential as an anticancer agent.
2. Development of new synthetic methodologies using 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene as a reagent.
3. Exploration of its potential applications in the development of new materials for electronics and optoelectronics.
4. Investigation of its potential as a ligand for metal-catalyzed reactions.
5. Studies on its toxicity and environmental impact.
Conclusion:
In conclusion, 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene is a highly reactive compound that has a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene involves the reaction between 2-chlorobenzyl alcohol and 4-nitrophenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis for the preparation of various compounds such as heterocyclic compounds, pharmaceutical intermediates, and natural products. It is also used in the synthesis of ligands for metal-catalyzed reactions and in the development of new materials for electronics and optoelectronics.
Propriétés
Nom du produit |
1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene |
|---|---|
Formule moléculaire |
C13H9BrClNO3 |
Poids moléculaire |
342.57 g/mol |
Nom IUPAC |
1-bromo-2-[(2-chlorophenyl)methoxy]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-6-5-10(16(17)18)7-13(11)19-8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
Clé InChI |
DWEJNRJOQYQNPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)